6-Chloro-2-iodo-9-isopropyl-9H-purine
Overview
Description
“6-Chloro-2-iodo-9-isopropyl-9H-purine” is a purine-based compound . It is also known as a purine nucleoside analogue . The CAS Number of this compound is 500539-08-2 and its molecular formula is C8H8ClIN4 .
Synthesis Analysis
The synthesis of this compound has been achieved from hypoxanthine. This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride .Molecular Structure Analysis
The molecular structure of this compound has been determined by single crystal X-ray diffraction . The molecular weight of this compound is 322.53 g/mol .Scientific Research Applications
Chemical Synthesis and Modifications
6-Chloro-2-iodo-9-isopropyl-9H-purine serves as an intermediate in chemical synthesis. For example, it undergoes selective magnesiation reactions, which are essential for developing new purine derivatives. This process is used to create various compounds by manipulating the purine structure (Tomáš Tobrman & D. Dvořák, 2006). Additionally, this chemical has been employed in regioselective Sonogashira cross-coupling reactions, which are vital for synthesizing alkynylated compounds (N. Ibrahim, Franciane Chevot & M. Legraverend, 2011).
Potential Pharmaceutical Applications
While the primary focus of research on this compound is chemical in nature, derivatives of this compound have been explored for potential pharmaceutical applications. For instance, studies have been conducted on various purine derivatives for their antirhinovirus activity, suggesting potential use in antiviral research (J. Kelley, J. A. Linn & J. Selway, 1989). Additionally, modifications of the purine structure have been investigated for antimycobacterial properties, indicating possible applications in tuberculosis treatment (A. K. Bakkestuen, L. Gundersen & B. T. Utenova, 2005).
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-iodo-9-isopropyl-9H-purine is the DNA synthesis process in cells . This compound is a purine nucleoside analogue, which means it can integrate into the DNA structure and disrupt its normal function .
Mode of Action
This compound interacts with its targets by inhibiting DNA synthesis . This inhibition occurs because the compound can mimic the structure of purine, a key component of DNA. When integrated into the DNA structure, it can cause significant changes that prevent the DNA from being correctly replicated .
Biochemical Pathways
The main biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA synthesis, the compound can disrupt the normal cell cycle, leading to cell death . This makes it a potential candidate for antitumor activity, particularly against indolent lymphoid malignancies .
Result of Action
The primary result of the action of this compound is the induction of apoptosis , or programmed cell death . This is due to its inhibition of DNA synthesis, which disrupts the normal cell cycle and leads to cell death . This makes it a potential candidate for use in cancer treatment, particularly for indolent lymphoid malignancies .
Safety and Hazards
The safety information for 6-chloro-2-iodo-9-isopropyl-9H-purine includes several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H400 - Very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
6-chloro-2-iodo-9-propan-2-ylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWXVKPYLBNGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424878 | |
Record name | 6-Chloro-2-iodo-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207220-30-2 | |
Record name | 6-Chloro-2-iodo-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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